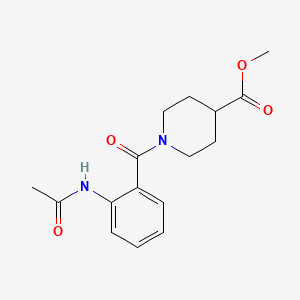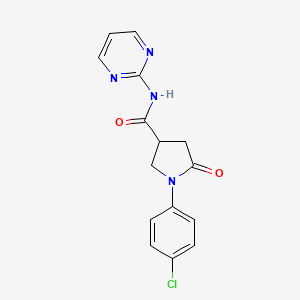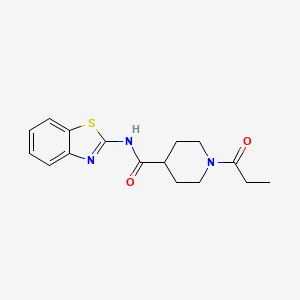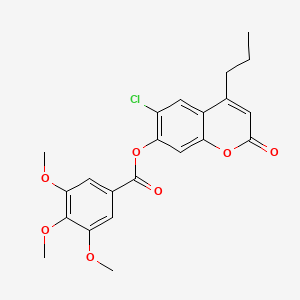![molecular formula C26H29NO6 B11156015 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11156015.png)
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF . The reaction conditions typically include heating and stirring to ensure complete reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or halides.
Common reagents and conditions used in these reactions include dry solvents, inert atmospheres, and controlled temperatures to ensure the desired products are formed . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted coumarins and their derivatives .
Scientific Research Applications
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as 4-methyl-2-oxo-2H-chromen-7-yl acetate and 7-ethoxy-4-methylcoumarin . Compared to these compounds, 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE may exhibit unique properties due to the presence of the benzyl carbamate group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-4-6-12-20(27-26(30)31-16-18-10-8-7-9-11-18)25(29)33-22-14-17(3)13-21-24(22)19(5-2)15-23(28)32-21/h7-11,13-15,20H,4-6,12,16H2,1-3H3,(H,27,30) |
InChI Key |
UPTSBXZTLZQDGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=CC(=CC2=C1C(=CC(=O)O2)CC)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155932.png)


![N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B11155948.png)

acetate](/img/structure/B11155966.png)


![N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11155981.png)

![9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156006.png)
![[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11156012.png)
![6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156014.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156022.png)
